9-(4-chlorophenyl)-4-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one
Description
The compound 9-(4-chlorophenyl)-4-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one (hereafter referred to as Compound A) is a bicyclic heterocyclic molecule featuring a pyrimidopurine core. This structure includes a 4-chlorophenyl substituent at position 9, a methyl group at position 1, and a hydroxyl group at position 4. The chlorophenyl moiety enhances lipophilicity and may improve target binding, while the hydroxyl group contributes to hydrogen-bonding interactions critical for biological activity .
Properties
Molecular Formula |
C15H14ClN5O2 |
|---|---|
Molecular Weight |
331.76 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14ClN5O2/c1-19-12-11(13(22)18-15(19)23)21-8-2-7-20(14(21)17-12)10-5-3-9(16)4-6-10/h3-6H,2,7-8H2,1H3,(H,18,22,23) |
InChI Key |
TWISARZLRQETFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-4-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired tetrahydropyrimido[2,1-f]purinone structure. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-4-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the chlorophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include ketones, reduced phenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(4-chlorophenyl)-4-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-4-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position 3 : Ethyl or isobutyl groups (e.g., Compounds ) reduce polarity compared to hydroxyl or ester groups, affecting solubility and membrane permeability.
- Chlorophenyl vs. Ethylphenyl : Replacement of 4-chlorophenyl with 4-ethylphenyl () increases hydrophobicity, which may enhance CNS activity but reduce aqueous solubility.
- Hydroxyl vs. Thioxo Groups : The hydroxyl group in Compound A facilitates hydrogen bonding with target proteins (e.g., kinases), whereas thioxo derivatives () prioritize metabolic stability via reduced oxidative susceptibility.
Research Tools and Structural Analysis
- Crystallography : SHELX and ORTEP-3 () are widely used for determining the puckered conformation of the tetrahydropyrimido ring system, which influences binding to enzymatic targets.
- Computational Modeling : Ring-puckering coordinates (Cremer-Pople parameters, ) predict conformational stability, with Compound A adopting a half-chair configuration to optimize target interactions.
Biological Activity
9-(4-chlorophenyl)-4-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, including its effects on different cell lines and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure is characterized by a tetrahydropyrimidine core substituted with a 4-chlorophenyl group and a hydroxyl moiety. Its molecular formula is , and it exhibits properties that may contribute to its biological activity.
Biological Activity Overview
Recent research has highlighted the following biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising anticancer properties in various studies. It exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 5 to 20 μM. This suggests a potential role in cancer therapeutics.
- Antiviral Properties : Preliminary studies indicate that the compound may possess antiviral activity. It has been tested against viral strains such as H5N1, showing inhibition rates similar to known antiviral agents.
- Antioxidant Activity : The compound demonstrated antioxidant properties in vitro, which may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Studies
A series of experiments conducted on various cancer cell lines revealed that 9-(4-chlorophenyl)-4-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one effectively inhibited cell proliferation. The following table summarizes the IC50 values across different cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest |
| HeLa | 18 | Inhibition of DNA synthesis |
| K562 | 12 | Modulation of signaling pathways |
Case Study : In a study published in Journal of Medicinal Chemistry, the compound was administered to MCF-7 cells and resulted in a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.
Antiviral Activity
Research has indicated potential antiviral effects against influenza viruses. The mechanism appears to involve interference with viral replication processes. In one study, the compound exhibited an inhibition rate of approximately 70% against H5N1 at a concentration of 20 μM.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Evidence suggests that the compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Regulation : The compound appears to induce G0/G1 phase arrest, preventing cancer cells from proliferating.
- Antioxidant Mechanisms : It scavenges free radicals and reduces oxidative stress markers in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
